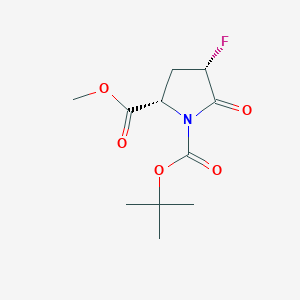
Boc-cis-4-fluoro-5-oxo-L-proline methyl ester
Vue d'ensemble
Description
“Boc-cis-4-fluoro-5-oxo-L-proline methyl ester” is a chemical compound with the CAS Number: 1268729-74-3 . It has a molecular weight of 261.25 and its IUPAC name is 1-tert-butyl 2-methyl (2S,4S)-4-fluoro-5-oxo-1,2-pyrrolidinedicarboxylate . This compound is an amino acid derivative and has shown promising potential applications in various fields of research and industry.
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16FNO5/c1-11(2,3)18-10(16)13-7(9(15)17-4)5-6(12)8(13)14/h6-7H,5H2,1-4H3/t6-,7-/m0/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.Physical And Chemical Properties Analysis
“this compound” is a white powder . The compound should be stored at 0-8°C . Its density is 1.153 g/mL at 25 °C .Applications De Recherche Scientifique
Synthèse peptidique
“Boc-cis-4-fluoro-5-oxo-L-proline methyl ester” est utilisé dans la synthèse peptidique comme substrat. Il est particulièrement utile pour introduire du fluor dans les peptides, ce qui peut modifier considérablement les propriétés du peptide, telles que sa stabilité métabolique et son activité biologique .
Recherche pharmaceutique
En recherche pharmaceutique, ce composé sert de précurseur dans la synthèse d'inhibiteurs potentiels de la dipeptidyl peptidase IV (DPP4). Les inhibiteurs de la DPP4 sont une classe de médicaments utilisés pour traiter le diabète de type 2 en prolongeant l'action des hormones incrétines, qui augmentent la libération d'insuline .
Développement de ligands
Le composé est également impliqué dans le développement de ligands du récepteur α4β2. Ces ligands ont un noyau pyrrolidine et sont importants pour la recherche sur les troubles et maladies neurologiques en raison de leur rôle dans la modulation de la libération de neurotransmetteurs .
Activité antitumorale
Bien que ce ne soit pas directement lié à “this compound”, ses analogues structuraux, tels que les hydroxyprolines, ont été testés pour leur activité antitumorale en culture tissulaire et in vivo. Cela suggère des applications de recherche potentielles de ce composé dans des études de traitement du cancer .
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been used as ligands for α4β2 receptors and as potential inhibitors for dipeptidyl peptidase IV (DPP4) .
Mode of Action
Based on its structural similarity to other pyrrolidine derivatives, it may interact with its targets through the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
If it acts as a dpp4 inhibitor, it could potentially affect the incretin pathway, which plays a crucial role in glucose homeostasis .
Result of Action
If it acts as a dpp4 inhibitor, it could potentially increase the levels of incretin hormones, thereby promoting insulin secretion and inhibiting glucagon release .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . .
Analyse Biochimique
Biochemical Properties
Boc-cis-4-fluoro-5-oxo-L-proline methyl ester is involved in various biochemical reactions, particularly in the synthesis of peptides. It interacts with enzymes such as proteases and peptidases, which facilitate the cleavage and formation of peptide bonds. The compound’s fluorine atom and ester group contribute to its reactivity, making it a valuable tool in biochemical research .
Cellular Effects
This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may alter the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and other cellular components .
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with biomolecules. It can bind to enzymes and proteins, inhibiting or activating their functions. The compound’s unique structure allows it to interact with specific binding sites, leading to changes in enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Toxic or adverse effects may occur at very high doses, highlighting the importance of dosage optimization in research .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of various metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can influence its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall function within cells .
Propriétés
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO5/c1-11(2,3)18-10(16)13-7(9(15)17-4)5-6(12)8(13)14/h6-7H,5H2,1-4H3/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKBNRNCKCOQQN-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC(C1=O)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](C[C@@H](C1=O)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




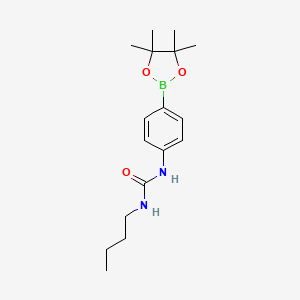
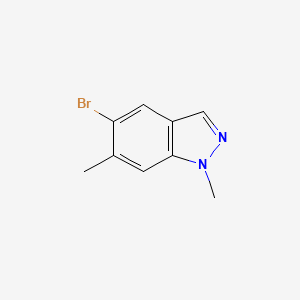
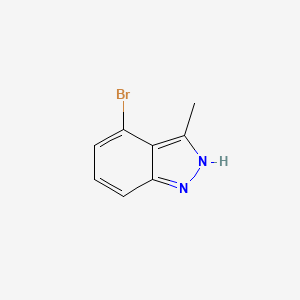
![3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B1371566.png)


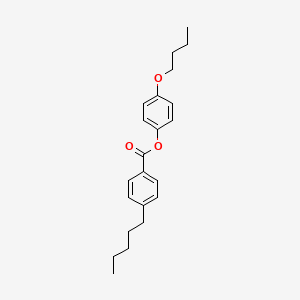

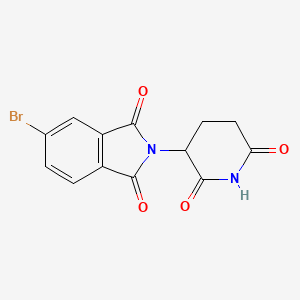

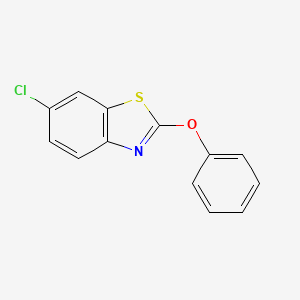
![N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine](/img/structure/B1371580.png)
